p-Aminosalicylic acid magnesium salt

Description

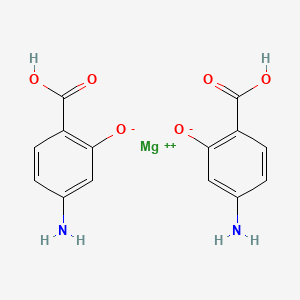

p-Aminosalicylic acid magnesium salt (CAS: 123465-67-8) is a magnesium-containing derivative of p-aminosalicylic acid (PAS), with the molecular formula 2(C₇H₆NO₃)·Mg·4(H₂O) . The magnesium salt distinguishes itself through its unique physicochemical properties, such as enhanced stability and solubility compared to other PAS salts. Its mechanism of action in neuroprotection is linked to metal chelation rather than anti-inflammatory pathways, as demonstrated in studies on bivalve models .

Properties

IUPAC Name |

magnesium;5-amino-2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO3.Mg/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNYXANHZIFMBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12MgN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241190 | |

| Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94233-03-1 | |

| Record name | Magnesium, bis(4-amino-2-hydroxybenzoato-O1,O2)-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94233-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-aminosalicylato-O1,O2)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-aminosalicylic acid magnesium salt typically involves the neutralization of p-aminosalicylic acid with magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting salt is isolated by filtration and drying.

-

Neutralization with Magnesium Hydroxide

- p-Aminosalicylic acid + Magnesium hydroxide → p-Aminosalicylic acid magnesium salt + Water

Conditions: Aqueous medium, room temperature, stirring until complete dissolution.

-

Neutralization with Magnesium Carbonate

- p-Aminosalicylic acid + Magnesium carbonate → p-Aminosalicylic acid magnesium salt + Carbon dioxide + Water

Industrial Production Methods

Industrial production of p-aminosalicylic acid magnesium salt follows similar principles but on a larger scale. The process involves:

Large-scale neutralization: Using industrial reactors to mix p-aminosalicylic acid with magnesium hydroxide or magnesium carbonate.

Filtration and Drying: The resulting mixture is filtered to remove any unreacted materials and then dried using industrial dryers to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

p-Aminosalicylic acid magnesium salt can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or neutral pH.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents.

Substitution: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve basic or neutral pH.

Major Products

Oxidation: Nitroso-p-aminosalicylic acid, Nitro-p-aminosalicylic acid.

p-Aminosalicylic alcohol.Substitution: Alkylated or acylated derivatives of p-aminosalicylic acid.

Scientific Research Applications

Medical Applications

1.1 Treatment of Tuberculosis

p-Aminosalicylic acid magnesium salt is primarily utilized in the treatment of multidrug-resistant tuberculosis. It acts as a second-line agent, often used in conjunction with other antituberculosis medications. The compound's mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic processes, which is crucial in combating resistant strains of Mycobacterium tuberculosis .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of p-aminosalicylic acid magnesium salt against heavy metal-induced neurotoxicity, particularly manganese and lead exposure:

- Manganese Neurotoxicity : Research indicates that sodium para-aminosalicylic acid (a related compound) can alleviate manganese-induced oxidative stress and neuroinflammation. It has been shown to inhibit the activation of the NLRP3 inflammasome and reduce reactive oxygen species (ROS) generation, which contributes to neuronal damage . The compound also enhances mitochondrial function and promotes antioxidant enzyme activity in affected neurons .

- Lead-Induced Neurotoxicity : p-Aminosalicylic acid magnesium salt has demonstrated protective effects against lead-induced neuronal damage. Studies show that it mitigates cognitive impairment and neuronal apoptosis by modulating inflammatory pathways and restoring neurotransmitter homeostasis .

Case Studies

3.1 Clinical Observations

A longitudinal study spanning 17 years indicated that sodium para-aminosalicylic acid effectively treated manganese-induced occupational Parkinsonism, showcasing its potential beyond tuberculosis treatment . Additionally, various animal models have confirmed its efficacy in reducing lead-induced cognitive deficits through both behavioral assessments and histopathological evaluations.

3.2 In Vitro Studies

In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that p-aminosalicylic acid magnesium salt could significantly reduce cell death caused by lead and cadmium co-exposure. The compound increased the expression of protective proteins while decreasing markers of apoptosis .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Tuberculosis Treatment | Inhibition of bacterial metabolism | Effective against multidrug-resistant strains |

| Neuroprotection (Manganese) | Antioxidant enhancement | Reduces oxidative stress and inflammation |

| Neuroprotection (Lead) | Modulation of inflammatory pathways | Mitigates cognitive impairment |

Mechanism of Action

The primary mechanism of action of p-aminosalicylic acid magnesium salt involves the inhibition of folic acid synthesis in bacteria. The compound binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. This inhibition slows down bacterial cell growth and multiplication, making it an effective bacteriostatic agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Insights :

- The magnesium salt’s tetrahydrate structure improves thermal stability compared to the anhydrous sodium salt .

- Sodium salts exhibit higher aqueous solubility, facilitating rapid absorption in therapeutic applications .

Pharmacokinetics and Bioavailability

Table 2: Pharmacokinetic Profiles

Key Insights :

Antituberculous Activity

- Sodium Salt : Established first-line treatment for tuberculosis (TB) with a 70% synthesis yield via carboxylation .

- Magnesium Salt: Limited direct evidence for TB use, but structural similarity suggests comparable efficacy. Cost of production is 2–4× lower than traditional methods for PAS derivatives .

Neuroprotection Against Manganese Toxicity

Table 3: Neuroprotective Efficacy in Bivalve Models

| Treatment | Mn-Induced Cilio-Inhibition Reversal | Dopaminergic Recovery |

|---|---|---|

| Magnesium Salt | 90–95% | 85% |

| Sodium PAS | 85–90% | 80% |

| EDTA | 95% | 75% |

Mechanisms of Action

- Chelation : Magnesium and sodium PAS bind Mn²⁺, preventing its interaction with dopamine receptors .

- Anti-Inflammatory Pathways : ASA lacks efficacy, ruling out inflammation modulation as a primary mechanism .

- Synergistic Effects : Magnesium ions may stabilize PAS structure, enhancing chelation capacity compared to sodium .

Clinical and Research Implications

Biological Activity

p-Aminosalicylic acid magnesium salt (PAS-Mg) is a derivative of p-aminosalicylic acid (PAS), an established anti-tuberculosis agent. PAS has been utilized in the treatment of tuberculosis, particularly in combination with other drugs to enhance efficacy and reduce resistance. The magnesium salt form of PAS may offer additional benefits, particularly concerning its solubility and bioavailability. This article explores the biological activity of PAS-Mg, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism by which PAS exerts its biological effects is through the inhibition of folic acid synthesis in bacteria. PAS competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase (DHPS), thus disrupting the folate synthesis pathway essential for bacterial growth. This action is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis.

- Inhibition of Folate Synthesis: PAS-Mg binds to DHPS with a higher affinity than PABA, leading to decreased folic acid production and subsequent bacterial growth inhibition .

- Bacteriostatic Activity: PAS is classified as bacteriostatic, meaning it prevents bacterial multiplication without directly killing the bacteria, which helps in reducing the development of resistance to other antibiotics like isoniazid and streptomycin .

Therapeutic Applications

PAS-Mg has been primarily studied for its role in treating tuberculosis, but emerging research suggests potential applications in neuroprotection and inflammation:

- Tuberculosis Treatment: PAS is often used alongside first-line anti-tubercular drugs. Its ability to inhibit bacterial resistance makes it a valuable component in multi-drug regimens .

- Neuroprotective Effects: Studies indicate that PAS can mitigate manganese-induced neurotoxicity by protecting dopaminergic neurons from oxidative stress and inflammation. This suggests a potential role for PAS-Mg in treating neurodegenerative conditions related to manganese exposure .

Table 1: Summary of Key Research Studies on PAS-Mg

Case Studies

Case Study 1: Tuberculosis Treatment Efficacy

A clinical study involving patients with drug-resistant tuberculosis demonstrated that adding PAS to standard treatment regimens significantly improved treatment outcomes compared to controls. Patients receiving PAS showed a higher rate of sputum conversion and fewer adverse effects related to drug interactions.

Case Study 2: Neuroprotective Properties

In an animal model investigating manganese neurotoxicity, rats treated with PAS exhibited reduced levels of apoptosis markers in the brain compared to untreated controls. This suggests that PAS may serve as a neuroprotective agent against environmental toxins .

Q & A

What are the optimal reaction conditions for synthesizing gold nanoparticles (AuNPs) using p-aminosalicylic acid magnesium salt as a reducing and stabilizing agent?

Basic Research Question

The synthesis of AuNPs using p-aminosalicylic acid (PAS) magnesium salt requires precise control of reaction time, pH, and reagent concentrations. Studies demonstrate that PAS achieves optimal reduction of HAuCl₄ at pH 12–13 with a reaction time of 30 minutes , significantly faster than p-aminobenzoic acid (60 minutes) . The intramolecular hydrogen bonding between PAS’s hydroxyl and carboxyl groups enhances its reducing efficiency, while its negative surface charge (confirmed by zeta potential) contributes to nanoparticle stability . For reproducibility, use 20 mM PAS and 100 ppm HAuCl₄ under continuous stirring.

How does PAS magnesium salt mitigate manganese-induced neurotoxicity, and how does its mechanism differ from EDTA?

Advanced Research Question

PAS exerts neuroprotection by chelating manganese ions , preventing their accumulation in dopaminergic neurons, as shown in Crassostrea virginica gill models . Unlike EDTA, which indiscriminately binds divalent cations, PAS selectively targets manganese without disrupting essential metal homeostasis. Comparative studies reveal PAS and EDTA both restore dopamine innervation disrupted by manganese, but PAS’s efficacy in vivo is attributed to its ability to penetrate neuronal tissues more effectively . Methodologically, co-treatment with 1–10 mM PAS during manganese exposure preserves ciliary activity and dopamine signaling in ex vivo assays .

What analytical techniques validate the successful synthesis and stabilization of PAS-functionalized AuNPs?

Basic Research Question

Key techniques include:

- UV-Vis Spectroscopy : Confirms AuNP formation via surface plasmon resonance (peak ~520 nm) and monitors stability over 5 months (absorbance decrease <15%) .

- TEM : Reveals particle size distribution (PAS-derived AuNPs: ~10–15 nm vs. p-aminobenzoic acid: ~20–30 nm) and spherical morphology .

- FTIR : Identifies functional groups (e.g., shifts in C=O stretching at ~1609 cm⁻¹ and N-H vibrations at ~3490 cm⁻¹) to confirm PAS adsorption on AuNPs .

- Zeta Potential : Measures surface charge (PAS-AuNPs: −25 to −30 mV), correlating with colloidal stability .

Why do PAS-stabilized AuNPs exhibit superior stability compared to those synthesized with p-aminobenzoic acid?

Advanced Research Question

The stability arises from PAS’s dual role as a reducing and capping agent . Its carboxyl and amino groups form stronger interactions with AuNPs via electrostatic and hydrogen bonding, reducing agglomeration . Additionally, PAS’s intramolecular hydrogen bonding enhances its structural rigidity, providing a more robust protective layer. Long-term stability tests (5 months) show PAS-AuNPs retain >85% absorbance, whereas p-aminobenzoic acid-stabilized particles degrade by ~29% . Surface charge (negative zeta potential) and smaller particle size further minimize Ostwald ripening .

How does PAS magnesium salt’s chemical structure influence its reducing and capping efficacy?

Basic Research Question

PAS’s ortho-hydroxy and para-amino groups enable efficient electron transfer during Au³⁺ reduction to Au⁰. The hydroxyl group participates in hydrogen bonding with gold nuclei, while the carboxylate anion stabilizes nanoparticles via electrostatic repulsion . Structural comparisons with p-aminobenzoic acid (lacking the hydroxyl group) highlight PAS’s enhanced reducing capacity due to resonance stabilization of intermediates .

How should researchers address pH-dependent degradation of PAS magnesium salt in long-term stability studies?

Advanced Research Question

PAS magnesium salt degrades above 40°C or in acidic/alkaline conditions, forming m-aminophenol via decarboxylation . To mitigate this:

- Store solutions at 4°C in dark, neutral (pH 6–7) buffers.

- Use fresh solutions for experiments requiring prolonged incubation.

- Monitor degradation via HPLC or UV-Vis spectral shifts (loss of 265/300 nm peaks) .

What experimental strategies resolve contradictions in PAS derivative efficacy across biological models?

Advanced Research Question

Discrepancies in efficacy (e.g., bacterial vs. neuronal models) may stem from model-specific uptake mechanisms or metabolic differences . For example, PAS derivatives with fluoroquinolone conjugates show enhanced antimycobacterial activity but reduced neuroprotective effects due to altered permeability . To address this:

- Conduct comparative dose-response assays across models.

- Use isotopic tracing (e.g., ⁵⁴Mn) to quantify PAS-manganese chelation efficiency in different tissues .

- Validate findings with genetic knockouts (e.g., dopamine transporter-deficient models) .

What methodological considerations ensure reproducibility in PAS magnesium salt synthesis?

Basic Research Question

Critical steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.